molecular formula C11H13NO2 B8154018 1-(2-Methoxyethyl)-1H-indol-5-ol

1-(2-Methoxyethyl)-1H-indol-5-ol

Cat. No.: B8154018
M. Wt: 191.23 g/mol
InChI Key: NJHKXJJSFODLDX-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-indol-5-ol is a chemical compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmaceuticals, known for its presence in a wide range of bioactive molecules . Researchers value this core for its potential in developing novel therapeutic agents, as indole derivatives have been extensively reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The specific substitution pattern on this compound—a methoxyethyl chain at the 1-position and a hydroxyl group at the 5-position of the indole ring—offers a versatile synthetic intermediate for further chemical modification and structure-activity relationship (SAR) studies. This compound is provided with a purity of 95% and requires careful handling in a laboratory setting. Appropriate personal protective equipment should be used. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

1-(2-methoxyethyl)indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-7-6-12-5-4-9-8-10(13)2-3-11(9)12/h2-5,8,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHKXJJSFODLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1H-indol-5-ol typically involves the reaction of indole with 2-methoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-indol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-indol-5-ol involves its interaction with specific molecular targets in biological systems. The methoxyethyl group can influence its binding affinity and specificity for these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5-Methoxy-1H-indol-4-ol ()

  • Structure : Hydroxyl at position 4, methoxy at position 5.
  • Properties : Molecular weight = 163.17 g/mol; pKa ≈ 10.1 (predicted for indol-5-ol analogs, ).
  • Comparison : The positional isomerism alters electronic distribution and hydrogen-bonding capacity. The 5-methoxy group in 1-(2-Methoxyethyl)-1H-indol-5-ol may sterically hinder interactions at position 5 compared to the 4-hydroxyl isomer.

1-Ethyl-5-methoxy-1H-indole ()

  • Structure : Ethyl group at position 1, methoxy at position 5.
  • Synthesis : Synthesized via alkylation of 5-methoxyindole with bromoethane (85% yield) ().
  • Comparison : Replacing ethyl with methoxyethyl likely increases polarity and solubility. The ether linkage in methoxyethyl may enhance metabolic stability compared to the ethyl group.

Functional Group Variations

Serotonin (5-Hydroxytryptamine) ()

  • Structure: 3-(2-Aminoethyl)-1H-indol-5-ol.
  • Properties : pKa ≈ 10.1; involved in neurotransmission.
  • Comparison: The aminoethyl group at position 3 in serotonin enables receptor binding, whereas the methoxyethyl group at position 1 in the target compound may reduce affinity for serotonin receptors but introduce unique interactions.

1-(Phenylsulfonyl)-3-(1H-pyrrol-2-yl)-1H-indol-5-ol ()

  • Structure : Phenylsulfonyl at position 1, pyrrole at position 3.
  • Activity : Anti-inflammatory properties reported ().
  • Comparison : The sulfonyl group increases steric bulk and electron-withdrawing effects, contrasting with the electron-donating methoxyethyl group. This difference may modulate solubility and biological target selectivity.

Metal Complexes and Bioactivity

Schiff Base Complexes ()

  • Structure: 1-(1H-Indol-5-ylimino)methyl)naphthalen-2-ol coordinated to Mn(II), Co(II), etc.
  • Activity : Low antibacterial activity (inhibition zones: 8–10 mm).
  • Comparison : The methoxyethyl group in this compound may improve metal-binding capacity compared to unsubstituted indoles, though direct evidence is lacking.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Substituents
This compound* C11H13NO2 205.23 (calculated) ~10.1 1-(2-Methoxyethyl), 5-OH
5-Methoxy-1H-indol-4-ol C9H9NO2 163.17 ~10.1 5-OCH3, 4-OH
Serotonin C10H12N2O 176.22 10.1 3-(2-Aminoethyl), 5-OH
1-Ethyl-5-methoxy-1H-indole C11H13NO 175.23 N/A 1-C2H5, 5-OCH3

*Calculated data due to absence of direct experimental values.

Key Research Findings

Substituent Position Matters: Positional isomerism (e.g., 4-OH vs.

Methoxyethyl Enhances Polarity : The 2-methoxyethyl group likely improves aqueous solubility compared to alkyl chains like ethyl, as inferred from synthesis solvents (e.g., DMF in ).

Functional Groups Dictate Bioactivity: Aminoethyl (serotonin) and sulfonyl groups enable distinct biological roles, suggesting that the methoxyethyl group in the target compound may confer unique pharmacological profiles.

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